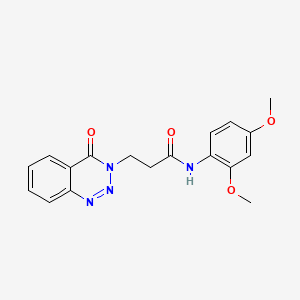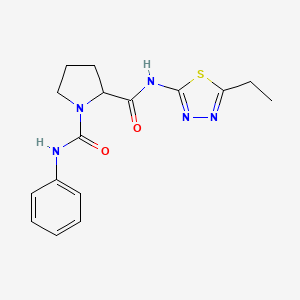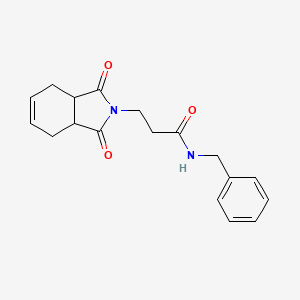![molecular formula C19H27N3O3 B4418558 1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418558.png)
1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
Übersicht
Beschreibung
1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its binding to the serotonin transporter, which leads to the inhibition of serotonin reuptake. This results in an increase in the concentration of serotonin in the synaptic cleft, leading to the regulation of mood and emotion. This compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of mood and emotion, the reduction of anxiety and stress, and the prevention of drug addiction. This compound has also been shown to enhance cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has several advantages for lab experiments, including its high affinity for the serotonin transporter, its selectivity for specific neurotransmitter systems, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one, including the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is also needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other medications. Additionally, the development of new and improved synthesis methods for this compound may lead to the production of more potent and selective compounds for the treatment of these disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and addiction. Research has shown that this compound has a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and emotion. This compound has also been shown to have anxiolytic and anti-addictive effects, making it a promising candidate for the development of new treatments for these disorders.
Eigenschaften
IUPAC Name |
1-(1-methoxypropan-2-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15(14-25-2)22-13-16(12-18(22)23)19(24)21-10-8-20(9-11-21)17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVGAYXOOFGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5-phenyl-6-quinolin-8-yl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4418481.png)

![4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4418494.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4418503.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4418515.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4418520.png)
![N-ethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4418532.png)
![methyl 6-(2-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4418535.png)
![1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4418546.png)
![4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4418561.png)
![1-butyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418577.png)
